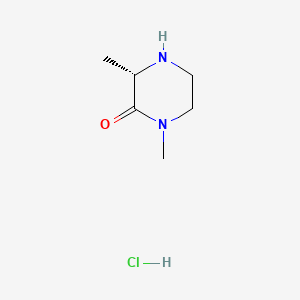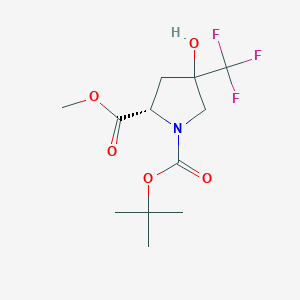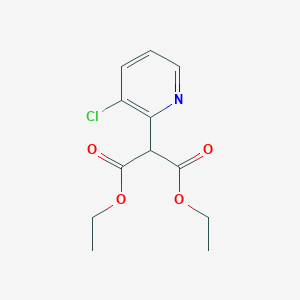![molecular formula C14H10N2O2 B13915850 4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13915850.png)
4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-4’-cyano[1,1’-biphenyl]-3-carboxylic acid is an organic compound that features a biphenyl core substituted with amino, cyano, and carboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-cyano[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of biphenyl to introduce nitro groups, followed by reduction to form amino groups. The cyano group can be introduced via a cyanation reaction, and the carboxylic acid group can be added through carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) and sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated biphenyl derivatives.
科学的研究の応用
4-Amino-4’-cyano[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and metal-organic frameworks (MOFs)
作用機序
The mechanism of action of 4-Amino-4’-cyano[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form coordination complexes with metal ions. These interactions can influence the compound’s reactivity and binding affinity in biological and chemical systems .
類似化合物との比較
4-Aminobiphenyl: Lacks the cyano and carboxylic acid groups, making it less versatile in certain applications.
4-Cyanobiphenyl: Lacks the amino and carboxylic acid groups, limiting its reactivity.
4-Carboxybiphenyl: Lacks the amino and cyano groups, reducing its potential for forming diverse derivatives.
特性
分子式 |
C14H10N2O2 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
2-amino-5-(4-cyanophenyl)benzoic acid |
InChI |
InChI=1S/C14H10N2O2/c15-8-9-1-3-10(4-2-9)11-5-6-13(16)12(7-11)14(17)18/h1-7H,16H2,(H,17,18) |
InChIキー |
XEBQNEJQQPFAIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13915786.png)
![Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13915796.png)




![[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate](/img/structure/B13915829.png)
![N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine](/img/structure/B13915837.png)

![trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one](/img/structure/B13915848.png)
